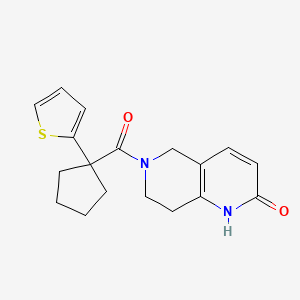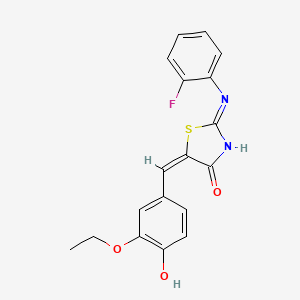![molecular formula C22H26FN5O2S B3020130 N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine CAS No. 1216465-73-4](/img/structure/B3020130.png)
N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine is a compound that likely exhibits a range of biological activities due to its structural features. Quinoline derivatives are known for their broad biological activities, which can include antibacterial, antifungal, and anticancer properties. The presence of a fluorophenyl group may influence the compound's binding affinity to various biological targets, while the methylpiperidinyl moiety could affect its pharmacokinetic properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, requiring multiple steps and careful control of reaction conditions. A related compound, 3-benzoyl-2-quinolinecarboxaldehyde, was synthesized for use as a fluorogenic reagent for primary amines, indicating that quinoline derivatives can be functionalized to enhance their reactivity and detection . Another synthesis approach for a quinazolinone derivative involved a sulfur arylation reaction, which could be analogous to methods used for synthesizing the N-(3-fluorophenyl)-6-methylquinoline compound . Additionally, a modular synthesis method has been reported for polysubstituted quinolin-3-amines, which could potentially be adapted for the synthesis of N-(3-fluorophenyl)-6-methylquinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the crystal structure of a related quinazolinone derivative was determined, revealing a monoclinic system with specific unit cell parameters . This information is vital for understanding the three-dimensional conformation of the molecule, which affects its interaction with biological targets. The molecular structure of N-(3-fluorophenyl)-6-methylquinoline would likely be characterized using similar crystallographic techniques to determine its precise geometry.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The fluorogenic reagent 3-benzoyl-2-quinolinecarboxaldehyde reacts with primary amines, suggesting that the quinoline core can be derivatized to form new compounds with different properties . The synthesis of quinoline derivatives often involves cyclization reactions, as seen in the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents . These reactions are essential for constructing the quinoline scaffold and introducing substituents that confer specific properties to the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-fluorophenyl)-6-methylquinoline would include its melting point, solubility, and stability, which are influenced by its molecular structure. The presence of a fluorine atom could affect the compound's lipophilicity and its ability to cross biological membranes. The Raman analysis of a related compound provides insights into the vibrational modes of the molecule, which can be correlated with its chemical reactivity and stability . The Hirshfeld surface analysis and electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can provide further understanding of the intermolecular interactions and reactivity of the compound .
特性
IUPAC Name |
N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S/c1-3-28(4-2)31(29,30)17-9-10-19-20(15-17)24-16-22(25-19)27-13-11-26(12-14-27)21-8-6-5-7-18(21)23/h5-10,15-16H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLWIJWOCBAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B3020047.png)
![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3020049.png)
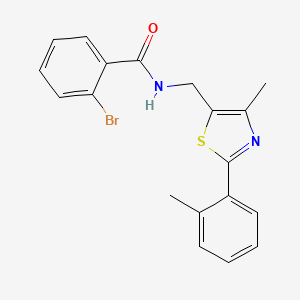


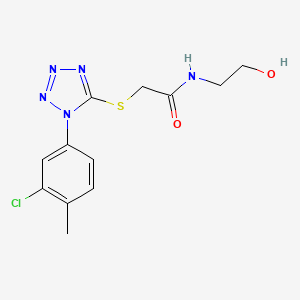
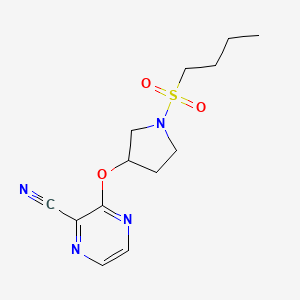
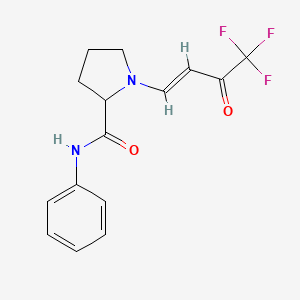
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)


![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)
